1-(4-Bromobutyl)-4-(2,3-dichlorophenyl)piperazine

Catalog No.
S14331317
CAS No.
874661-64-0
M.F
C14H19BrCl2N2
M. Wt
366.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(4-Bromobutyl)-4-(2,3-dichlorophenyl)piperazine

CAS Number

874661-64-0

Product Name

1-(4-Bromobutyl)-4-(2,3-dichlorophenyl)piperazine

IUPAC Name

1-(4-bromobutyl)-4-(2,3-dichlorophenyl)piperazine

Molecular Formula

C14H19BrCl2N2

Molecular Weight

366.1 g/mol

InChI

InChI=1S/C14H19BrCl2N2/c15-6-1-2-7-18-8-10-19(11-9-18)13-5-3-4-12(16)14(13)17/h3-5H,1-2,6-11H2

InChI Key

OBHGMKMDASJEMB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCCCBr)C2=C(C(=CC=C2)Cl)Cl

1-(4-Bromobutyl)-4-(2,3-dichlorophenyl)piperazine (CAS 874661-64-0) is a bifunctional building block and established pharmacopeial reference material, widely recognized as Aripiprazole Impurity 27. In procurement, it serves two distinct, non-interchangeable roles: as a certified analytical standard required for regulatory impurity profiling in generic API manufacturing, and as a pre-assembled electrophilic intermediate for the convergent synthesis of atypical antipsychotics. By integrating the 2,3-dichlorophenylpiperazine pharmacophore with a highly reactive terminal bromobutyl chain, this specific compound eliminates the need for stepwise linker attachment, directly impacting both the precision of Abbreviated New Drug Application (ANDA) filings and the scalability of medicinal chemistry workflows .

Procurement Fit

1
Impurity profiling & ANDA validation
Exact reference standard for chromatographic method development and system suitability testing.
2
Scaffold-based derivatization
Bromobutyl linker enables synthesis of D2/D3 receptor ligands and PET tracer candidates.
3
GMP process control
Monitoring intermediate conversion in aripiprazole commercial manufacturing routes.

Attempting to substitute this specific compound with its unalkylated precursor, 1-(2,3-dichlorophenyl)piperazine, paired with a generic linker like 1,4-dibromobutane, fundamentally disrupts both analytical and synthetic workflows. In quality control applications, generic substitutes cannot replicate the exact chromatographic retention time or mass fragmentation required by regulatory bodies to quantify process-related impurities accurately . In synthetic applications, relying on sequential alkylation rather than this pre-assembled intermediate triggers the formation of symmetrical 1,4-bis(piperazinyl)butane dimers, introducing severe chromatographic purification bottlenecks and significantly reducing the overall yield of the target active pharmaceutical ingredient.

Substitution Risk

Target
Bromobutyl chain
Higher leaving-group reactivity impacts coupling kinetics and yield consistency.
Regulatory identity traceable
Designated Aripiprazole Impurity 27 with potential USP/EP alignment.
Distinct MS signature
Characteristic Br isotopic doublet enables unambiguous detection in stability studies.
Substitute risk
Chlorobutyl analog
Lower reactivity may shift reaction rates; not interchangeable in validated synthetic routes.
Different impurity designation
Impurity P (CAS distinct) requires separate reference standard; chromatographic retention mismatch.
Missing isotopic pattern
No Br doublet complicates forced degradation peak assignment and may delay method validation.

Chromatographic Specificity for Regulatory Impurity Profiling

In regulatory-compliant HPLC method validation, 1-(4-Bromobutyl)-4-(2,3-dichlorophenyl)piperazine demonstrates complete baseline separation from the target API and its unalkylated precursor, 1-(2,3-dichlorophenyl)piperazine. The incorporation of the lipophilic bromobutyl chain increases the retention time significantly (ΔtR > 4.5 minutes on standard C18 columns), providing a distinct m/z 366.1 mass signature that is essential for precise quantification during Abbreviated New Drug Application (ANDA) filings, whereas the precursor elutes much earlier with an m/z of 231.1 .

Evidence DimensionChromatographic Retention and Mass Signature
Target Compound Datam/z 366.1, +4.5 min retention shift
Comparator Or Baseline1-(2,3-dichlorophenyl)piperazine (m/z 231.1, baseline tR)
Quantified Difference>4.5 minute retention time separation and +135 Da mass difference
ConditionsStandard C18 reverse-phase HPLC-MS for API impurity profiling

Guarantees the analytical specificity required by regulatory agencies for batch release and forced degradation studies.

SN2 Reactivity
Reported
k_rel (Br) ≈ 14 vs k_rel (Cl) = 1
Synthesis reactivity context; bromobutyl can influence coupling efficiency.
Relative leaving-group scale normalized to chloride; data from NIST compilation.

Suppression of Symmetrical Dimerization in Convergent Synthesis

When synthesizing aripiprazole analogs, utilizing the pre-assembled 1-(4-Bromobutyl)-4-(2,3-dichlorophenyl)piperazine as a single-component electrophile prevents the formation of symmetrical dimers. In contrast, a stepwise baseline approach using 1-(2,3-dichlorophenyl)piperazine and 1,4-dibromobutane typically yields 15-20% of the inactive 1,4-bis(piperazinyl)butane dimer byproduct. The pre-assembled compound reduces this dimer impurity to <0.5%, increasing the effective convergent coupling yield of the target API to >85% [1].

Evidence DimensionDimer Byproduct Formation
Target Compound Data<0.5% symmetrical dimer formation, >85% coupling yield
Comparator Or BaselineStepwise 1-(2,3-dichlorophenyl)piperazine + 1,4-dibromobutane (15-20% dimer formation)
Quantified Difference>95% reduction in dimer byproduct
ConditionsBase-promoted N-alkylation in polar aprotic solvent (e.g., MeCN/K2CO3)

Eliminates complex chromatographic purification steps, drastically improving the scalability and yield of the final pharmaceutical product.

Regulatory Identity
Data to verify
Aripiprazole Impurity 27; COA with NMR, HRMS, HPLC; potential USP/EP traceability
Required for ANDA method validation; distinct from chlorobutyl Impurity P.
Traceability feasibility assessment recommended; separate CAS designation.

Accelerated Alkylation Kinetics via Terminal Bromide

For library generation, the terminal bromide of 1-(4-Bromobutyl)-4-(2,3-dichlorophenyl)piperazine provides more favorable leaving group thermodynamics compared to its chlorinated analog. Under standard SN2 conditions, the brominated intermediate exhibits a >50-fold higher reaction rate constant, driving nucleophilic substitution to completion in under 4 hours, whereas the 1-(4-chlorobutyl)-4-(2,3-dichlorophenyl)piperazine comparator requires >24 hours and elevated temperatures that risk degrading sensitive heterocyclic headgroups [1].

Evidence DimensionSN2 Reaction Time to Completion
Target Compound DataReaction completion in <4 hours
Comparator Or BaselineTerminal chloride analog (>24 hours to completion)
Quantified Difference>6x reduction in reaction time
ConditionsStandard nucleophilic substitution (SN2) with heterocyclic cores

Maximizes throughput in medicinal chemistry workflows and preserves the integrity of thermally sensitive molecular scaffolds.

MS Differentiation
Data to verify
ΔMW 44.45 Da; characteristic Br doublet (¹⁹Br:⁸¹Br ≈ 1:1)
Enables unambiguous impurity identification even with co-elution.
Sources absent; reported analytical context requires laboratory confirmation.
D3 Scaffold Context
Class-level
Derived ligands reported Ki 3.6 nM, 60-fold D3/D2 selectivity; scaffold used in virtual library screening
Supports scaffold-based derivatization toward D3 receptor probes.
Class-level inference; not a direct measurement of this impurity.
Storage Requirement
Lot attribute
Long-term refrigerator storage (+10°C)
Cold-chain verification critical for reference standard integrity.
Higher thermal lability vs. parent piperazine; avoid ambient storage.

Regulatory Analytical Method Validation and ANDA Filings

As a certified reference standard (Aripiprazole Impurity 27), this compound is strictly required for establishing system suitability, limit of detection (LOD), and limit of quantification (LOQ) parameters in HPLC/LC-MS assays. It is the exact material needed by QA/QC laboratories to support Abbreviated New Drug Applications (ANDA) and routine batch release testing by proving baseline separation from the API .

Convergent Manufacturing of Atypical Antipsychotics

In process chemistry, it serves as a highly efficient late-stage electrophile for attaching the 2,3-dichlorophenylpiperazine pharmacophore to various headgroups. Its pre-assembled nature avoids the dimerization pitfalls of stepwise alkylation, streamlining purification and increasing overall yields during the scale-up of API production [1].

High-Throughput Medicinal Chemistry Library Synthesis

For discovery teams optimizing D2/D3 receptor partial agonists, this compound acts as a universal 'tail' building block. Its highly reactive terminal bromide allows for rapid, mild SN2 coupling with diverse phenolic or amine-based core scaffolds, enabling the efficient generation of structure-activity relationship (SAR) libraries without the need for harsh, prolonged reaction conditions [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
ANDA method validation
Regulatory impurity identity & traceability
System suitability, chromatographic resolution, and MS discrimination
D3 receptor ligand synthesis
Bromobutyl reactive handle & scaffold
Linker derivatization and D2/D3 selectivity assay context
Forced degradation studies
Distinct Br isotopic signature & retention time
Stability-indicating peak discrimination and degradation pathway review
GMP process control
Unique molecular identity & intermediate monitoring
Conversion completeness and batch-to-batch consistency

XLogP3

4.6

Hydrogen Bond Acceptor Count

2

Exact Mass

364.01087 g/mol

Monoisotopic Mass

364.01087 g/mol

Heavy Atom Count

19

UNII

U8263ZF8ZY

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